(2-Hydroxy-phenyl)-piperidin-1-yl-methanon

Übersicht

Beschreibung

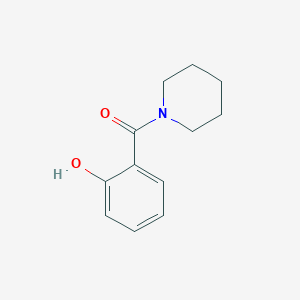

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone is an organic compound that features a piperidine ring attached to a methanone group, which is further connected to a hydroxy-phenyl group

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Wirkmechanismus

Target of Action

Similar compounds such as 2-hydroxyphenylacetic acid, a metabolite of phenylalanine, are known to interact with various enzymes and receptors in the body

Mode of Action

For instance, 2-hydroxyphenylacetic acid, a related compound, has been implicated in various biochemical processes

Biochemical Pathways

Related compounds such as 2-hydroxyphenylacetic acid are known to be involved in various metabolic pathways . More research is needed to determine the specific pathways influenced by (2-Hydroxy-phenyl)-piperidin-1-yl-methanone.

Pharmacokinetics

Related compounds have been studied for their pharmacokinetic properties

Result of Action

For instance, 2-(2’-hydroxyphenyl)benzimidazole has been reported to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the compound’s fluorescence increases upon aggregation

Action Environment

For instance, plants, due to their lack of mobility, are exposed to adverse environmental factors that cannot be avoided, having a direct influence on their development

Biochemische Analyse

Biochemical Properties

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with AMP-activated protein kinase (AMPK), a crucial enzyme in maintaining cellular energy homeostasis . The nature of these interactions involves binding to specific sites on the enzyme, leading to either activation or inhibition of its activity.

Cellular Effects

The effects of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate AMPK signaling in mouse primary hepatocytes, leading to changes in glucose uptake and energy metabolism . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, (2-Hydroxy-phenyl)-piperidin-1-yl-methanone exerts its effects through specific binding interactions with biomolecules. It binds to the AMPK enzyme, inducing conformational changes that either activate or inhibit its function . This binding can lead to enzyme inhibition or activation, depending on the context. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vivo studies include sustained changes in cellular metabolism and energy homeostasis.

Dosage Effects in Animal Models

The effects of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone vary with different dosages in animal models. At lower doses, it has been observed to enhance metabolic activity without causing significant adverse effects. At higher doses, it may lead to toxic effects, including disruptions in cellular function and metabolic imbalances . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical outcomes.

Metabolic Pathways

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with AMPK influences pathways related to glucose and lipid metabolism . These interactions can lead to changes in the levels of key metabolites and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, (2-Hydroxy-phenyl)-piperidin-1-yl-methanone is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone is essential for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action, where it can interact with target biomolecules and exert its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone typically involves the reaction of 2-hydroxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common catalysts used in this reaction include palladium on carbon (Pd/C) and sodium borohydride (NaBH4) as the reducing agent.

Industrial Production Methods: On an industrial scale, the production of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to enhance the reduction step, ensuring high yields and purity of the final product.

Types of Reactions:

Oxidation: (2-Hydroxy-phenyl)-piperidin-1-yl-methanone can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated, nitro, or alkyl-substituted derivatives.

Vergleich Mit ähnlichen Verbindungen

(2-Hydroxy-phenyl)-ethanone: Similar structure but lacks the piperidine ring, leading to different chemical properties and reactivity.

(2-Hydroxy-phenyl)-acetic acid: Contains a carboxylic acid group instead of the piperidine ring, resulting in different biological activities.

(2-Hydroxy-phenyl)-benzothiazole: Features a benzothiazole ring, which imparts distinct electronic and steric properties.

Uniqueness: (2-Hydroxy-phenyl)-piperidin-1-yl-methanone is unique due to the presence of both the hydroxy-phenyl group and the piperidine ring, which together confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Biologische Aktivität

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone, also known as a piperidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxyl group on the phenyl ring and an acetyl group, which is critical for its biological interactions. The molecular formula is CHNO\ and it belongs to the class of arylated piperidinones. Its unique structure allows for modifications that can enhance its biological properties.

Antimicrobial Activity

Research indicates that (2-Hydroxy-phenyl)-piperidin-1-yl-methanone exhibits significant antimicrobial properties, particularly against fungal pathogens. Studies have shown that derivatives of this compound can be designed to target specific microbial processes, potentially leading to the development of novel antifungal agents.

Inhibition of Monoacylglycerol Lipase (MAGL)

A notable study highlighted the compound's ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. The compound demonstrated a potent inhibitory effect with an IC value of 0.84 µM, indicating its potential as a therapeutic agent in managing conditions related to endocannabinoid signaling . This inhibition was characterized as reversible and competitive, suggesting a promising avenue for drug development targeting MAGL.

Antiproliferative Effects

The compound has also shown antiproliferative activity against various cancer cell lines. For instance, derivatives have been tested against human breast and colorectal cancer cells, exhibiting IC values ranging from 7.9 to 92 µM. This suggests that (2-Hydroxy-phenyl)-piperidin-1-yl-methanone could be explored further in oncology for its potential to inhibit tumor growth .

The mechanisms underlying the biological activities of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone are multifaceted:

- Enzyme Inhibition : The compound interacts with various enzymes, notably MAGL, which plays a crucial role in lipid signaling pathways.

- Receptor Modulation : Preliminary studies suggest that derivatives may also interact with serotoninergic and dopaminergic receptors, potentially influencing mood and neuropsychiatric conditions .

- Antimicrobial Mechanisms : The exact mechanisms by which the compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Structural Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone. Modifications at specific positions on the phenyl ring or piperidine moiety can lead to significant changes in activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro phenyl(4-methyl piperidin-1-yl) methanone | Fluorine substitution on phenyl | Varied electronic properties affecting reactivity |

| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides | Incorporates thiazole moiety | Significant anti-inflammatory activity |

| 4-Chloro phenyl(4-methyl piperidin-1-yl) methanone | Chlorine substitution on phenyl | Exhibits varied antimicrobial properties |

Case Studies

Several studies have investigated the biological activity of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone:

- Antimicrobial Study : A study focusing on its antifungal properties revealed that specific derivatives showed enhanced activity against Candida species, suggesting potential applications in treating fungal infections.

- Cancer Research : In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation in breast cancer cell lines, leading researchers to explore their mechanism of action further.

- Neuropharmacology : Research into its effects on neurotransmitter systems indicated potential applications in treating mood disorders by modulating serotonin and dopamine pathways.

Eigenschaften

IUPAC Name |

(2-hydroxyphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-7-3-2-6-10(11)12(15)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRBIQSVUGRKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279925 | |

| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2890-83-7 | |

| Record name | NSC14615 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.